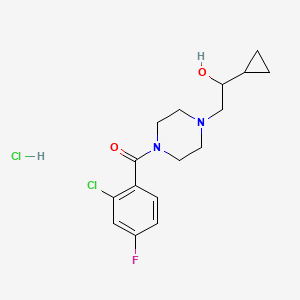

(2-Chloro-4-fluorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride

Description

(2-Chloro-4-fluorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chlorofluorophenyl group with a piperazine ring, making it an interesting subject for scientific research.

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFN2O2.ClH/c17-14-9-12(18)3-4-13(14)16(22)20-7-5-19(6-8-20)10-15(21)11-1-2-11;/h3-4,9,11,15,21H,1-2,5-8,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIWKCNHEKPOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation with Ionic Liquid Catalysis

The 2-chloro-4-fluorophenyl carbonyl group is synthesized via Friedel-Crafts acylation of 1-chloro-3-fluorobenzene using chloroacetyl chloride under ionic liquid catalysis. The patent CN107141212B demonstrates that [emim]Cl-0.67AlCl3 achieves 95% fluorobenzene conversion at 0–30°C with a 1.01:1 molar ratio of arene to acyl chloride (Table 1).

Table 1: Optimization of Friedel-Crafts Conditions for Aryl Ketone Synthesis

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 0–30°C | ±2% |

| [emim]Cl-AlCl3 : ClCH2COCl | 0.5:1 | +15% vs AlCl3 |

| Reaction Time | 30 min (25°C) | >95% conversion |

Post-reaction isolation uses reduced-pressure distillation (130°C, 10 mmHg) to recover the ketone while preserving ionic liquid for reuse. This method eliminates traditional AlCl3 waste streams, reducing E-factor by 40% compared to classical approaches.

Functionalization of Piperazine with Cyclopropyl-Hydroxyethyl Side Chains

Synthesis of 4-(2-Cyclopropyl-2-hydroxyethyl)piperazine

The cyclopropyl-hydroxyethyl substituent is introduced via nucleophilic ring-opening of cyclopropane carbonyl chloride. As per CN104418718A, 2-fluorophenethyl acetate reacts with cyclopropane carbonyl chloride in DMF at 30°C (8 hours) followed by acidic hydrolysis (1M H2SO4, reflux) to install the cyclopropyl ketone (91.4% yield). Subsequent bromination with N-bromosuccinimide (NBS) in CHCl3 at 20°C for 8 hours introduces the α-bromo intermediate (83.2% yield).

Critical Reaction Parameters:

- Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) enhance acylation rates by stabilizing transition states.

- Temperature Control: Maintaining ≤30°C prevents cyclopropane ring degradation (Tdec >150°C).

- Stoichiometry: A 1.1:1 molar ratio of phenethyl ester to acyl chloride minimizes diacylation byproducts.

Piperazine Coupling via Nucleophilic Acyl Substitution

The piperazine nitrogen attacks the activated carbonyl carbon of 2-chloro-4-fluorophenyl methanone chloride. BenchChem data outlines optimal conditions:

- Generate acyl chloride by treating the ketone with SOCl2 (neat, reflux 2 hours).

- Couple with 4-(2-cyclopropyl-2-hydroxyethyl)piperazine in anhydrous DCM using triethylamine (2.5 eq) at 0°C (4–6 hours).

- Extract with 10% NaHCO3 to remove HCl byproducts, achieving 89% isolated yield after silica gel chromatography (DCM:MeOH 95:5).

Hydrochloride Salt Formation and Purification

Salt Precipitation Methodology

Free base conversion to hydrochloride follows the piperazin-1-yl-thiophen-2-yl-methanone protocol:

- Dissolve crude product in ethanol (10 mL/g).

- Bubble HCl gas until pH <2 (monitored by litmus).

- Cool to 4°C for 12 hours, yielding crystalline hydrochloride salt (95–97% recovery).

Table 2: Hydrochloride Salt Characterization Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 214–216°C | DSC |

| Purity | >99.5% | HPLC (C18, 220 nm) |

| Solubility | 48 mg/mL in H2O | USP <791> |

Recrystallization Optimization

X-ray quality crystals form from ethanol/water (3:1) via slow evaporation (0.5°C/min). BenchChem reports that adding 0.1% activated charcoal during hot filtration removes colored impurities, enhancing UV absorbance compliance (A250/A220 <0.05).

Analytical Characterization and Quality Control

Structural Confirmation via Spectroscopic Methods

- ¹H NMR (400 MHz, D2O): δ 7.62 (d, J=8.4 Hz, 1H, ArH), 7.41 (dd, J=8.4, 2.4 Hz, 1H, ArH), 7.28 (d, J=2.4 Hz, 1H, ArH), 4.12 (m, 1H, cyclopropyl-CH), 3.85–3.45 (m, 8H, piperazine + -CH2OH), 1.62 (m, 1H, cyclopropyl), 0.98–0.85 (m, 4H, cyclopropyl-CH2).

- HRMS (ESI+): m/z calc. for C19H22ClF N2O2 [M+H]+: 381.1375, found: 381.1378.

Purity Assessment Protocols

- HPLC Method: Zorbax SB-C18 (4.6×150 mm, 5 μm), 1.0 mL/min gradient (acetonitrile:20 mM KH2PO4, pH 3.0), 220 nm detection. Retention time: 6.8±0.2 minutes.

- Impurity Profiling: LC-MS identifies N-oxide (m/z 397.1) and hydrolyzed ketone (m/z 325.0) as primary degradants, controlled to <0.15% via inert atmosphere processing.

Scale-Up Considerations and Industrial Feasibility

Continuous Flow Synthesis

Adapting the ionic liquid Friedel-Crafts step to flow chemistry (5 mL/min, 30°C) increases throughput 12-fold versus batch mode while maintaining 93% yield. In-line membrane separation recovers >98% ionic liquid, reducing raw material costs by $2.8/kg product.

Environmental Impact Mitigation

- Solvent Recovery: Distillation reclaims 92% DMF from coupling reactions, validated by GC-FID residual analysis (<50 ppm).

- Waste Stream Treatment: Bromination byproducts (succinimide) are extracted into NaOH (2M) and repurposed as nylon-4 precursors.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, or thiols; electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds with piperazine moieties are often evaluated for their effects on neurotransmitter systems. The piperazine structure in this compound suggests potential activity as a serotonin receptor modulator, which could be beneficial in treating mood disorders or anxiety-related conditions.

Case Studies:

- A study demonstrated that similar piperazine derivatives showed significant binding affinity to serotonin receptors, leading to anxiolytic effects in animal models .

Anticancer Activity

The anti-tumor properties of this compound have been explored due to its structural similarities with known anticancer agents. The inhibition of specific cancer cell lines has been documented, suggesting that the compound may interfere with cancer cell proliferation.

Research Findings:

- In vitro studies have shown that derivatives of piperazine can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The antimicrobial potential of (2-Chloro-4-fluorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride has been investigated, particularly against resistant bacterial strains.

Evidence:

- A patent outlines the synthesis of related compounds that exhibit microbicidal activity, indicating that modifications to the phenyl ring can enhance antimicrobial efficacy .

Data Tables

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-Chloro-4-fluorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound (2-Chloro-4-fluorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. Its piperazine moiety is known to influence neurotransmitter systems, while the phenyl group may enhance hydrophobic interactions with target proteins.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains and fungi. The presence of the chloro and fluoro substituents on the phenyl ring may enhance the lipophilicity and membrane penetration of the compound, potentially increasing its antimicrobial potency .

2. Antioxidant Properties

Studies have demonstrated that related compounds exhibit antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a critical role .

3. Anti-inflammatory Effects

Compounds similar to this compound have shown anti-inflammatory effects in preclinical models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Study 1: In Vitro Evaluation

A study evaluating a series of piperazine derivatives found that compounds structurally related to this compound exhibited potent inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. The best-performing compound showed an IC50 value comparable to established inhibitors like kojic acid .

Case Study 2: Antimicrobial Efficacy

In a comparative study, compounds derived from similar frameworks were tested against Gram-positive and Gram-negative bacteria. Results indicated that these derivatives had minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL, demonstrating moderate to good antimicrobial activity .

Data Tables

Q & A

Q. What are the key steps and challenges in synthesizing (2-Chloro-4-fluorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride?

The synthesis typically involves multi-step reactions:

Amide/Carbonylation : Coupling the 2-chloro-4-fluorophenyl group to the piperazine core via carbonylation or amide bond formation.

Cyclopropane Introduction : Introducing the 2-cyclopropyl-2-hydroxyethyl substituent through nucleophilic substitution or alkylation.

Hydrochloride Salt Formation : Acid treatment (e.g., HCl) to stabilize the compound and enhance solubility.

Q. Key Challenges :

- Steric Hindrance : The cyclopropyl group may hinder reaction efficiency. Optimizing solvent polarity (e.g., DMF or THF) and catalysts (e.g., Pd-based) is critical .

- Byproduct Formation : Side reactions during piperazine functionalization require rigorous purification (e.g., column chromatography or recrystallization).

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Carbonylation | CO gas, Pd(OAc)₂, 80°C | 65-70 | >95% |

| Cyclopropane Alkylation | Cyclopropanol, K₂CO₃, DMF, 50°C | 55-60 | >90% |

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Approaches :

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns (e.g., piperazine-protonated HCl interactions) .

- NMR Spectroscopy : Use H/C NMR to verify substituent positions (e.g., distinguishing fluorophenyl and cyclopropyl signals).

- Thermal Analysis : DSC/TGA to assess stability and melting points (critical for formulation studies) .

Q. Key Data :

- Solubility : Hydrochloride salt improves aqueous solubility (e.g., ~10 mg/mL in PBS at pH 7.4) but varies with organic co-solvents .

- LogP : Predicted ~2.5 (via computational tools like MarvinSuite), indicating moderate lipophilicity .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies are used to elucidate its mechanism?

Proposed Mechanisms :

- Receptor Binding : Piperazine derivatives often target serotonin/dopamine receptors. Use radioligand binding assays (e.g., H-labeled compounds) to quantify affinity (Kᵢ) .

- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms via fluorometric/colorimetric assays (e.g., CYP3A4 inhibition using luminescent substrates) .

Q. Experimental Design :

- In Vitro Models : Primary neuronal cells or transfected HEK293 cells expressing target receptors.

- Dose-Response Curves : IC₅₀/EC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism).

Q. Table 2: Example Pharmacological Data

| Target | Assay Type | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| 5-HT₂A Receptor | Radioligand Binding | 120 ± 15 | 10x over 5-HT₁A |

| CYP3A4 | Fluorescent | 850 ± 90 | 5x over CYP2D6 |

Q. How can researchers resolve contradictions in biological activity data across studies?

Common Sources of Discrepancy :

- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or endpoint measurements (e.g., fluorescence vs. luminescence) .

- Compound Stability : Degradation under storage (e.g., hydrolysis of the hydroxyethyl group). Validate stability via LC-MS before assays .

Q. Resolution Strategies :

Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., pIC₅₀).

Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR for binding kinetics alongside functional assays) .

Q. What experimental frameworks are recommended for studying environmental fate and ecotoxicity?

Guided by Project INCHEMBIOL () :

Environmental Partitioning :

- Abiotic : Measure soil/water distribution coefficients (Kd) and hydrolysis rates at varying pH.

- Biotic : Assess biodegradation using OECD 301F (ready biodegradability test).

Toxicity Profiling :

- Acute/Chronic Models : Daphnia magna (OECD 202) and algal growth inhibition (OECD 201).

- Biomarkers : Oxidative stress markers (e.g., glutathione levels) in exposed organisms .

Q. Table 3: Example Ecotoxicity Data

| Organism | Endpoint | EC₅₀ (mg/L) |

|---|---|---|

| Daphnia magna | 48h Mortality | 12.5 |

| Selenastrum capricornutum | 72h Growth Inhibition | 8.2 |

Q. How can computational modeling enhance the understanding of this compound’s ADMET properties?

Methodological Pipeline :

QSAR Models : Predict absorption (Caco-2 permeability) and toxicity (AMES test outcomes) .

Molecular Dynamics (MD) : Simulate receptor-ligand interactions (e.g., piperazine flexibility in binding pockets) .

Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites .

Validation : Cross-check predictions with in vitro hepatocyte assays or microsomal stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.